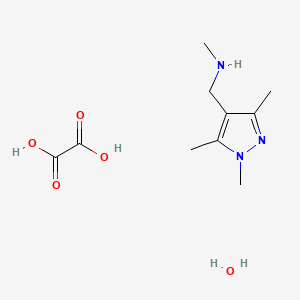N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
CAS No.:
Cat. No.: VC13525322
Molecular Formula: C10H19N3O5
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19N3O5 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;oxalic acid;hydrate |
| Standard InChI | InChI=1S/C8H15N3.C2H2O4.H2O/c1-6-8(5-9-3)7(2)11(4)10-6;3-1(4)2(5)6;/h9H,5H2,1-4H3;(H,3,4)(H,5,6);1H2 |
| Standard InChI Key | HNBQUVOTYFWZRG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O.O |
| Canonical SMILES | CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O.O |
Introduction
Chemical Structure and Molecular Identity
Core Structural Features
The parent compound, N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, consists of a pyrazole ring substituted with methyl groups at the 1-, 3-, and 5-positions. A methanamine group (-CH2NHCH3) is attached to the 4-position of the pyrazole ring, forming a secondary amine . The oxalate hydrate form arises from the protonation of the amine by oxalic acid (HOOC-COOH), resulting in a salt with improved crystallinity and stability. The hydration state typically involves one or more water molecules integrated into the crystal lattice .
Table 1: Molecular Properties
Spectroscopic and Computational Data
The compound’s InChIKey (DBORGGVCQYVMEP-UHFFFAOYSA-N) and SMILES (CC1=C(C(=NN1C)C)CNC) provide identifiers for computational modeling and database searches . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the pyrazole ring protons (δ 6.0–7.0 ppm), methyl groups (δ 1.5–2.5 ppm), and the methanamine moiety (δ 2.5–3.5 ppm). Mass spectrometry would show a molecular ion peak at m/z 153.22 for the free base .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of the base amine involves a multi-step process:
-
Pyrazole Ring Formation: Condensation of acetylacetone with hydrazine hydrate under acidic conditions yields 1,3,5-trimethyl-1H-pyrazole.
-
Functionalization at C-4: Electrophilic substitution or lithiation followed by quenching with formaldehyde introduces a hydroxymethyl group at the 4-position.
-
Amination and Methylation: The hydroxymethyl group is converted to an amine via Gabriel synthesis or reductive amination, followed by N-methylation using methyl iodide or formaldehyde/formic acid .
The oxalate salt is formed by dissolving the free base in ethanol, adding stoichiometric oxalic acid, and crystallizing the product. Hydration occurs during crystallization, often yielding a monohydrate .
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance yield and purity. Catalytic systems, such as palladium on carbon, may expedite amination steps. Process optimization focuses on minimizing byproducts like over-methylated amines or ring-opened derivatives .
Physicochemical Properties
Solubility and Stability
The oxalate salt exhibits greater aqueous solubility than the free base due to ionic dissociation. Solubility in water is estimated at ~50 mg/mL, while the free base is sparingly soluble (<1 mg/mL). The hydrate form is stable under ambient conditions but may dehydrate upon heating above 100°C .
Table 2: Physical Properties
| Property | Value (Oxalate Hydrate) |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Hygroscopicity | Moderate; store in desiccator |
| pH (1% aqueous solution) | ~3.5 (due to oxalic acid) |
Applications in Scientific Research
Pharmaceutical Development
Pyrazole derivatives are explored for their bioactivity, including antimicrobial and anticancer properties. The methanamine moiety may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS)-targeted therapies .
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for transition metals. For example, coordination with copper(II) forms complexes with potential catalytic activity in oxidation reactions .
Material Science
The compound’s rigid pyrazole core and polar oxalate group make it a building block for metal-organic frameworks (MOFs) or ionic liquids with tailored thermal stability .
Research Findings and Comparative Analysis
Comparison with Analogous Compounds
| Compound | Key Difference | Bioactivity |
|---|---|---|
| N-Methyl-1-(quinoxalin-2-yl)methanamine | Quinoxaline vs. pyrazole ring | Broader antimicrobial spectrum |
| N-(1,3,5-Trimethylpyrazol-4-yl)methyl cyclopropanamine | Cyclopropane vs. methylamine | Higher lipophilicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume